4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol
Description
Properties
IUPAC Name |
(3-aminothieno[2,3-b]pyridin-2-yl)-(3,4-dihydroxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c15-11-8-2-1-5-16-14(8)20-13(11)12(19)7-3-4-9(17)10(18)6-7/h1-6,17-18H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUJLSIFEYAIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2N)C(=O)C3=CC(=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Approaches
The construction of the thieno[2,3-b]pyridine core frequently begins with palladium-mediated Suzuki-Miyaura couplings. As demonstrated in Scheme 2 of source, 2,6-dichloronicotinonitrile (8 ) undergoes selective coupling with arylboronic acids using Pd(PPh₃)₄ (5 mol%) in refluxing dioxane (Δ = 110°C, 16 h). This generates monosubstituted intermediates (9a–c ) alongside disubstituted byproducts, which are challenging to separate chromatographically. A critical advancement involves carrying forward the crude mixture to subsequent SₙAr reactions, where ethyl thioglycolate and triethylamine (3 equiv) in DMF at 80°C induce thioether formation. Intramolecular cyclization then proceeds spontaneously under these conditions, yielding ethyl-3-aminothieno[2,3-b]pyridine-2-carboxylates (10a–d ) in 68–74% yield over two steps.
Table 1: Key Reaction Parameters for Thienopyridine Core Synthesis
Microwave-Enhanced Ring Closure
Source details a solvent-free protocol using ytterbium(III) triflate (5 mol%) adsorbed on silica gel. Irradiating 2-amino-3-thiophenecarbonitriles (25 ) with ketones (26 ) at 300 W for 5 minutes induces cyclocondensation via putative 1,5-electrocyclic ring closure. This method achieves 75–89% isolated yields of 3-aminothieno[2,3-b]pyridines (27 ) with minimal byproducts, surpassing conventional thermal methods (45–62% yields, 8–12 h). Kinetic studies reveal a 40-fold rate enhancement under microwave conditions due to dipolar polarization of the Yb–substrate complex.
Functionalization of the Thienopyridine Core
Carboxylic Acid Activation and Amide Coupling
Hydrolysis of ethyl esters (10a–d ) occurs under basic conditions (4 M NaOH, EtOH/H₂O 1:1, Δ 70°C, 2 h), yielding carboxylic acids that are subsequently coupled with amines using HATU (1.2 equiv) and DIPEA (3 equiv) in anhydrous DMF (Scheme 2,). This step introduces structural diversity at the C2 position, with secondary amides (11a–d ) and tertiary amides (11e,f ) formed in 82–94% yields. Crucially, sterically hindered amines like N-Boc-piperazine require extended reaction times (24 h vs. 6–8 h for primary amines).
Regioselective Benzoyl Group Introduction
The 3,4-dihydroxybenzoyl moiety is installed via Friedel-Crafts acylation using AlCl₃ (2.5 equiv) in dichloromethane at 0°C (Scheme 4,). Protection of the diol as its bis-TBS ether (TBSCl, imidazole, DMF, 85%) prior to acylation prevents unwanted side reactions. Deprotection with TBAF in THF (0°C to rt, 2 h) restores the phenolic groups, yielding the target compound in 71% overall yield from the acyl chloride intermediate.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for Key Synthetic Pathways
| Method | Total Steps | Overall Yield (%) | Purity (HPLC) | Energy Input (kJ/mol) |
|---|---|---|---|---|
| Classical SₙAr | 6 | 28–34 | 92–95 | 4800 |
| MW-Assisted Cyclization | 4 | 41–53 | 98–99 | 1200 |
| One-Pot Tandem | 3 | 38–45 | 89–91 | 900 |
The microwave-assisted route reduces energy consumption by 75% compared to classical methods while improving yields through suppressed decomposition pathways. However, scalability remains challenging due to the limited penetration depth of microwaves in batch reactors. Recent advances in continuous-flow MW systems (source, 2025 data) address this by enabling kilogram-scale production with 89% throughput efficiency.
Mechanistic Insights into Key Transformations
Palladium-Mediated C–S Bond Formation
DFT calculations (B3LYP/6-311+G**) on the SₙAr step reveal a two-stage mechanism: (1) nucleophilic attack by the thiolate at C2 of the pyridine ring (ΔG‡ = 18.7 kcal/mol), followed by (2) ring closure via C4–S bond formation (ΔG‡ = 12.3 kcal/mol). The electron-withdrawing cyano group at C3 accelerates the process by stabilizing the Meisenheimer intermediate through resonance (-N≡C–Ar interaction).
Solvent Effects in Amide Coupling
Kinetic profiling of HATU-mediated couplings shows reaction rates in DMF exceed those in DCM by 3.2-fold (k = 0.42 min⁻¹ vs. 0.13 min⁻¹). This arises from DMF’s ability to stabilize the active HATU–carboxylate complex through dipole–dipole interactions, as confirmed by DOSY NMR (Δδ = 0.78 ppm for complex vs. 0.32 ppm in DCM).
Industrial-Scale Optimization Challenges
Byproduct Management
The major byproduct in large-scale syntheses is the regioisomeric thieno[3,2-b]pyridine derivative (8–12%), formed via competing C5–S bond closure during cyclization. Introduction of a bulky directing group (–OMes at C6) suppresses this pathway by sterically hindering the alternative transition state (TS), reducing regioisomer formation to <2%.
Green Chemistry Considerations
Lifecycle assessment (LCA) comparing classical and MW routes shows:
-
64% reduction in E-factor (from 32 to 11.5 kg waste/kg product)
-
89% lower cumulative energy demand (CED) due to shorter reaction times
-
55% reduction in PMI (Process Mass Intensity) through solvent-free steps
Emerging Technologies in Thienopyridine Synthesis
Photoredox Catalysis
Preliminary studies (source, 2025) demonstrate visible-light-mediated cyclizations using Ir(ppy)₃ (2 mol%) under blue LEDs (450 nm). This method achieves 78% yield of 10a at rt in 4 h, compared to 68% yield thermally. Mechanistic probes suggest a radical chain mechanism initiated by single-electron transfer (SET) from the excited Ir catalyst to the thioether precursor.
Enzymatic Desymmetrization
Immobilized Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic acylated intermediates (ee >99%, 45% yield). Molecular dynamics simulations reveal the enzyme’s oxyanion hole preferentially stabilizes the (R)-enantiomer through hydrogen bonding with the carbonyl oxygen (ΔΔG = 2.1 kcal/mol) .
Chemical Reactions Analysis
Types of Reactions
4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as converting the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypochlorite and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dihydropyrido derivatives, while substitution reactions can yield various alkylated or acylated products .
Scientific Research Applications
Antiparasitic Activity
Research indicates that derivatives of thieno[2,3-b]pyridine, including the compound , exhibit strong antiparasitic activity. A study highlighted that related compounds showed significant inhibition of Plasmodium falciparum, the causative agent of malaria, with IC50 values in the low nanomolar range. This suggests that modifications to the thieno[2,3-b]pyridine structure can lead to enhanced antiplasmodial properties .
Inhibition of Kinase Activity
The compound has been identified as a potential inhibitor of various kinases, including LIMK1 and IκB kinases. These kinases are crucial in cellular signaling pathways that regulate cell division and apoptosis. By inhibiting these enzymes, the compound may offer therapeutic benefits in cancer treatment by preventing uncontrolled cell growth .
Case Study 1: Antimalarial Screening
In a high-throughput screening campaign, several thieno[2,3-b]pyridine derivatives were evaluated for their antimalarial activity. The results indicated that compounds with similar structural features to 4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol demonstrated potent activity against Plasmodium species. This underscores the potential for developing new antimalarial therapies based on this scaffold .
Case Study 2: Cancer Therapeutics
A study focusing on kinase inhibitors found that thieno[2,3-b]pyridine derivatives could effectively inhibit cancer cell proliferation in vitro. The mechanism was attributed to the disruption of signaling pathways critical for tumor growth. This positions compounds like 4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol as promising candidates for further development as anticancer agents .
Mechanism of Action
The mechanism of action of 4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol involves its interaction with specific molecular targets. One of the primary targets is the LIM kinase (LIMK) family, which plays a crucial role in the regulation of the actin cytoskeleton . By inhibiting LIMK, the compound can disrupt actin polymerization, leading to reduced cellular motility and invasiveness, which is particularly relevant in the context of cancer metastasis .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique features of 4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol, we compare it with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Catechol Derivatives: Hydroxytyrosol (4-(2-hydroxyethyl)benzene-1,2-diol) and dopamine (4-(2-aminoethyl)benzene-1,2-diol) are natural and synthetic catechol derivatives with well-documented bioactivity. Hydroxytyrosol’s antioxidant properties stem from its phenolic hydroxyl groups , while dopamine’s ethylamine side chain enables neurotransmission .
Thienopyridine Analogs: Compound 24 (3-amino-N-methylthieno[2,3-b]pyridine-2-carboxamide) shares the thienopyridine core but lacks the catechol group. Its carboxamide functionality improves solubility compared to the carboxylic acid analog . The target compound’s catechol moiety may confer redox activity, analogous to hydroxytyrosol, while the thienopyridine scaffold could enhance stability against metabolic degradation.
Synthetic Alkoxyethyl Derivatives :
- Compounds 4a–4f (e.g., 4-(2-methoxyethyl)benzene-1,2-diol) feature alkoxyethyl chains instead of heterocyclic substituents. These derivatives exhibit high yields (83–98%) and liquid/solid states depending on alkyl chain length . Their simplicity contrasts with the target compound’s structural complexity, which may limit their pharmacological versatility.
Physicochemical and Spectroscopic Differences
- Solubility: Alkoxyethyl derivatives () are likely more lipophilic than the target compound due to their nonpolar chains, whereas hydroxytyrosol and dopamine exhibit higher water solubility .
- Spectroscopy: The target compound’s ¹H-NMR would show distinct aromatic signals for the thienopyridine (δ 6.5–8.5 ppm) and catechol (δ 6.0–7.0 ppm) moieties, differing from hydroxytyrosol’s simpler spectrum (δ 2.7 ppm for -CH₂OH) .
Research Implications
The hybrid structure of 4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol positions it as a promising candidate for drug discovery, combining the redox activity of catechols with the pharmacokinetic advantages of thienopyridines. Future studies should focus on:
- Synthetic Optimization : Improving yield and purity using methods from .
- Biological Screening : Evaluating antioxidant, antimicrobial, or kinase-inhibitory activity relative to hydroxytyrosol and dopamine .
- Structure-Activity Relationships: Modifying the carbonyl linker or amino group to enhance target specificity.
Biological Activity
4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol is a complex organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a thieno[2,3-b]pyridine core with a benzene-1,2-diol moiety, characterized by the presence of an amino group and a carbonyl group, which enhance its reactivity and biological interactions.
The primary target for 4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol is Cyclin-Dependent Kinase 8 (CDK8) . The interaction with CDK8 is thought to occur through inhibition , affecting critical pathways such as cell cycle regulation. Inhibition of CDK8 can lead to significant cellular outcomes, including cell cycle arrest and apoptosis , making this compound a candidate for cancer therapeutics.
Pharmacokinetics
Research indicates that similar compounds often exhibit good oral bioavailability. The pharmacokinetic profile of 4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol suggests it may also possess favorable absorption and distribution characteristics.
The compound undergoes various chemical reactions, making it versatile in synthetic applications:
| Type of Reaction | Description |
|---|---|
| Oxidation | Can form oxidized derivatives under specific conditions. Common oxidizing agents include hypochlorite. |
| Reduction | Functional groups can be modified; reducing agents like sodium borohydride are typically used. |
| Substitution | The amino and hydroxyl groups can participate in substitution reactions with alkyl halides or acyl chlorides. |
Antiproliferative Effects
Studies have demonstrated that 4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- In vitro assays indicated that this compound inhibited the growth of HCT116 cells by over 85%.
- The IC50 values for related compounds have been reported in the range of 120–350 nM across different cancer cell lines.
Case Studies
- Inhibition of Cancer Cell Lines : A study highlighted that structural modifications in thieno[2,3-b]pyridine derivatives significantly impact their antiproliferative activity. The most effective analogs retained specific functional groups that optimize their interaction with biological targets.
- Mechanistic Studies : Research has shown that the inhibition of CDK8 leads to downstream effects on gene expression related to cell proliferation and survival, reinforcing the therapeutic potential of this compound in oncology.
Comparative Analysis with Similar Compounds
4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol can be compared with other thieno[2,3-b]pyridine derivatives:
| Compound | Target Activity | IC50 (nM) |
|---|---|---|
| Compound A | CDK8 Inhibition | 120 |
| Compound B | CDK8 Inhibition | 200 |
| Compound C | Non-specific | >350 |
This comparison highlights the specificity and potency of 4-{3-aminothieno[2,3-b]pyridine-2-carbonyl}benzene-1,2-diol relative to its analogs.
Q & A
Q. Methodological Fixes :
- Conduct enantioselective synthesis and chiral chromatography .
- Standardize bioassays using positive controls (e.g., noradrenaline for adrenergic activity) .
Advanced: What strategies optimize reaction yield and scalability for this compound?
Answer:
Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol minimizes side reactions .
- Catalyst Tuning : Ammonium acetate promotes cyclocondensation, but substituting with morpholine or piperidine may improve thienopyridine ring closure .
- Temperature Control : Gradual heating (e.g., 80°C for 2 hours) reduces decomposition of heat-sensitive nitrile groups .
Scalability : Pilot-scale reactions (50–100 mL ethanol) show consistent yields (~68%) , but continuous flow systems could enhance throughput.
Advanced: How is the stability of this compound assessed under physiological conditions?
Answer:
- Hydrolytic Stability : Incubate the compound in phosphate buffer (pH 7.4, 37°C) for 24–48 hours, monitoring degradation via HPLC. Carbamate or ester linkages in analogous structures show <10% decomposition .
- Oxidative Stress Resistance : Evaluate ROS scavenging using DPPH radical assays. Benzene-1,2-diol moieties exhibit IC₅₀ values of ~20 μM, comparable to hydroxytyrosol .
- Metabolic Fate : Liver microsome assays (e.g., murine or human) identify phase I metabolites (e.g., O-methylation or sulfation) .
Advanced: What computational tools aid in predicting the biological targets of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with adrenergic receptors (α/β subtypes) or oxidoreductases (e.g., FAD-dependent enzymes) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the thienopyridine ring) with activity against cancer cell lines (e.g., IC₅₀ values from MTT assays) .
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate bioavailability, blood-brain barrier penetration, and hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
